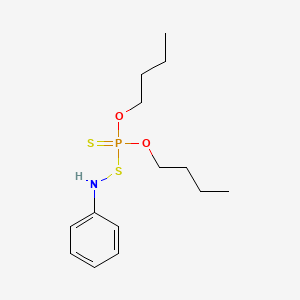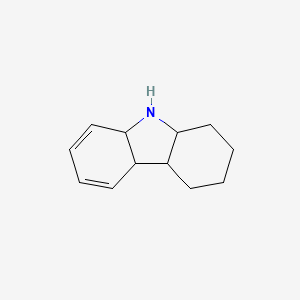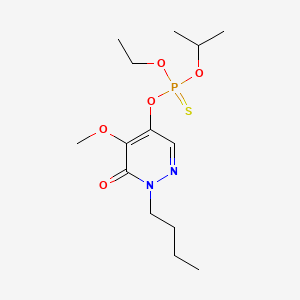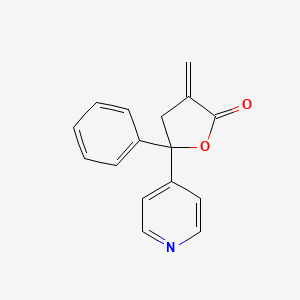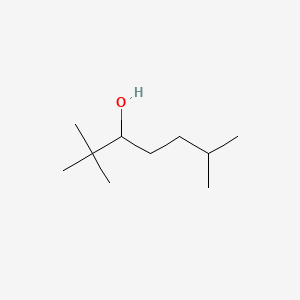
2,2,6-Trimethylheptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6-Trimethylheptan-3-ol: is an organic compound with the molecular formula C10H22O. It is a branched alcohol, characterized by the presence of three methyl groups attached to the heptane chain. This compound is often used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trimethylheptan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2,2,6-Trimethylheptan-3-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,6-Trimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2,2,6-Trimethylheptan-3-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 2,2,6-Trimethylheptan-3-one.
Reduction: Corresponding alkanes.
Substitution: Alkyl chlorides.
Applications De Recherche Scientifique
Chemistry: 2,2,6-Trimethylheptan-3-ol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various chemical transformations.
Biology: In biological research, this compound can be used as a solvent or reagent in biochemical assays and experiments.
Medicine: While specific medical applications are limited, derivatives of this compound may be explored for potential pharmaceutical uses.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,6-Trimethylheptan-3-ol depends on its chemical reactivity. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in various reactions. Its molecular targets and pathways are primarily related to its functional group interactions in chemical processes.
Comparaison Avec Des Composés Similaires
2,2,4-Trimethylpentan-3-ol: Another branched alcohol with similar structural features.
2,2,5-Trimethylhexan-3-ol: A compound with a similar backbone but different branching.
2,2,3-Trimethylbutan-3-ol: A smaller branched alcohol with comparable properties.
Uniqueness: 2,2,6-Trimethylheptan-3-ol is unique due to its specific branching pattern and the position of the hydroxyl group. This structural arrangement influences its physical and chemical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
66256-43-7 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
2,2,6-trimethylheptan-3-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)6-7-9(11)10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
Clé InChI |
AXUPPSSNJCYJOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
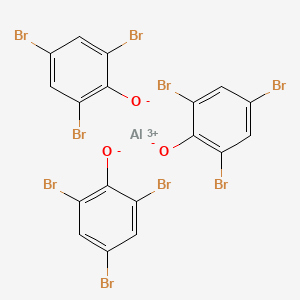

![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)


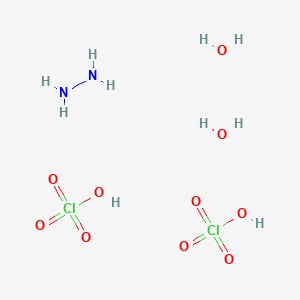
![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
